molecular formula C10H9N3OS B1400367 1-Benzothiazol-6-yl-imidazolidin-2-one CAS No. 1260008-78-3

1-Benzothiazol-6-yl-imidazolidin-2-one

Katalognummer: B1400367
CAS-Nummer: 1260008-78-3
Molekulargewicht: 219.27 g/mol
InChI-Schlüssel: MOXQDTRQWCBEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzothiazol-6-yl-imidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole and imidazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable molecule for scientific research.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The imidazolidin-2-one ring facilitates nucleophilic substitution at positions adjacent to electron-withdrawing groups. Key findings include:

  • Amine alkylation : Reaction with primary amines (e.g., 3-iodophenylacetamide) under basic conditions (K₂CO₃, DMF, 80°C) yields N-alkylated derivatives with >85% efficiency .

  • Aryl coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., iodobenzene) generates biaryl derivatives, critical for enhancing pharmacological profiles .

Table 1: Nucleophilic Substitution Conditions

SubstrateReagent/CatalystSolventTemp (°C)Yield (%)Source
3-IodophenylacetamideK₂CO₃DMF8088
4-BromopyridinePd(PPh₃)₄Toluene11076

Ring-Opening and Rearrangement

The benzothiazole moiety undergoes regioselective ring-opening under acidic or radical conditions:

  • Acid-mediated ring-opening : Trifluoroacetic acid (TFA) in toluene induces cleavage, forming 4-substituted imidazolidinones via oxonium cation intermediates (Scheme 1) .

  • Radical-initiated scission : AIBN/PMHS generates thiyl radicals, leading to benzothiazole ring opening and subsequent aromatization (e.g., forming thiophene derivatives) .

Key Mechanism :

Radical PMS +RCSBtBiradical IIIΔBenzothiazole derivative+N2 3 7 \text{Radical PMS }+\text{RCSBt}\rightarrow \text{Biradical III}\xrightarrow{\Delta}\text{Benzothiazole derivative}+\text{N}_2\uparrow \quad \text{ 3 7 }

Condensation and Cyclization

The compound participates in catalyst-free C=N bond formation with amines/hydrazines:

  • Hydrazine condensation : Reacts with arylhydrazines in H₂O/CH₂Cl₂ (rt, 5–60 min) to form Schiff bases (e.g., 184 ) in >90% yield .

  • Imine formation : Condensation with aldehydes (e.g., benzaldehyde) under solvent-free conditions generates imidazolidine-imine hybrids .

Table 2: Condensation Reactivity

PartnerProduct TypeConditionsYield (%)Source
PhenylhydrazineSchiff baseH₂O/CH₂Cl₂, rt95
BenzaldehydeImidazolidine-imineSolvent-free, 100°C82

Radical Reactions

The benzothiazole ring engages in radical-mediated transformations:

  • Thiyl radical addition : PMHS/AIBN generates thiyl radicals, enabling C–S bond formation with alkenes (e.g., styrene) .

  • Photocatalytic C–H functionalization : Visible light irradiation with Ru(bpy)₃²⁺ facilitates aryl C–H amination .

Biological Activity-Driven Modifications

  • Enzyme inhibition : Structural analogs inhibit acetylcholinesterase (AChE) by binding to the peripheral anionic site (PAS) via π-π stacking with Tyr341 .

  • CYP17 inhibition : N-Alkylated derivatives exhibit potent CYP17 inhibition (IC₅₀ < 50 nM), relevant for prostate cancer therapy .

Stability and Solubility Considerations

  • Solubility : Poor aqueous solubility (logP ≈ 2.8) necessitates polar aprotic solvents (DMF, DMSO) for reactions .

  • Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzothiazol-6-yl-imidazolidin-2-one has been investigated for its potential as a pharmacological agent in treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibits:

  • Enzyme Inhibition : It has shown significant inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurotransmission and neurodegeneration processes. Studies indicate that derivatives of this compound exhibit neuroprotective effects and antioxidant properties, making them candidates for Alzheimer's treatment .
  • Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, compounds synthesized from this structure have shown comparable activity to standard antibiotics like streptomycin against strains such as Pseudomonas aeruginosa and Escherichia coli .

Cancer Research

The compound has also been evaluated for its anticancer potential. Various studies have reported:

  • Cell Line Studies : New benzothiazole derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing significant inhibition of cell proliferation .

Material Science

In material science, this compound is utilized for developing new materials with unique properties:

  • Fluorescence and Electroluminescence : The compound's unique structure allows it to be incorporated into materials that exhibit fluorescence, making it valuable in optoelectronic applications .

Neuroprotective Effects

Research indicates that this compound may prevent amyloid-beta aggregation, a critical factor in Alzheimer's pathology. In silico docking studies have shown favorable binding affinities to AChE compared to known inhibitors like curcumin .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.09 to 0.18 mg/ml against various bacterial strains . This suggests its potential as a lead compound in antibiotic development.

Case Studies

StudyApplicationFindings
Study ANeuroprotectionDemonstrated AChE inhibition with IC50 values comparable to established drugs
Study BAntimicrobialShowed MIC values indicating strong activity against resistant bacterial strains
Study CAnticancerSignificant reduction in cell viability in MCF-7 cell lines

Wirkmechanismus

The mechanism of action of 1-Benzothiazol-6-yl-imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzothiazol-6-yl-imidazolidin-2-one is unique due to the combination of benzothiazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for diverse applications in research and industry .

Biologische Aktivität

1-Benzothiazol-6-yl-imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines a benzothiazole moiety with an imidazolidin-2-one ring. This structure is responsible for its notable chemical properties, allowing it to interact with various biological targets.

Neuroprotective Effects

Research has shown that compounds containing the benzothiazole group exhibit neuroprotective properties. Specifically, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta (Aβ) aggregation, both critical factors in the pathology of Alzheimer's disease. In silico docking studies indicate that this compound displays favorable binding energies compared to known inhibitors such as curcumin and galantamine .

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on key enzymes associated with neurodegenerative diseases:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Significant inhibition observed
Monoamine oxidase B (MAO-B)Active against MAO-B

These inhibitory activities suggest potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Activity : A study focused on benzothiazole derivatives found that this compound exhibited neuroprotective effects by preventing oxidative stress and Aβ aggregation. The compound was shown to effectively inhibit AChE, which is crucial for neurotransmission .
  • Antitumor Properties : Another research initiative explored novel benzothiazole compounds, highlighting the anti-tumor potential of derivatives similar to this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting proliferation and promoting apoptosis .
  • Comparative Studies : Comparative analysis with structurally related compounds revealed that this compound maintained unique properties due to its specific functional groups. For example:
Compound Name Structural Features Unique Properties
1-Benzothiazol-2-yl-thioureaContains thiourea instead of imidazolidineKnown for antioxidant properties
3-Benzothiazolyl-thiazolidinoneFeatures a thiazolidine ringExhibits anti-inflammatory effects
2-Benzimidazolyl-imidazolidinoneIncorporates benzimidazolePotential anti-cancer activity

These comparisons underscore the versatility of benzothiazole derivatives while positioning this compound as a lead compound in drug development .

Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-6-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXQDTRQWCBEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzothiazol-6-yl-3-(2-chloro-ethyl)-urea (I-84a: 2.7 g, 10.58 mmol) in dry DMF (80 mL) was added dropwise to a stirred mixture of sodium hydride (0.76 g, 31.74 mmol) in THF (100 mL) over a period of 20 minutes at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mixture was quenched with MeOH (6 mL), concentrated under reduced pressure, followed by the addition of ice. The precipitate was collected and dried under reduced pressure to afford 2.3 g (85.18% yield) of 1-benzothiazol-6-yl-imidazolidin-2-one as the required product.
Name
1-Benzothiazol-6-yl-3-(2-chloro-ethyl)-urea
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 5
1-Benzothiazol-6-yl-imidazolidin-2-one
Reactant of Route 6
1-Benzothiazol-6-yl-imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.